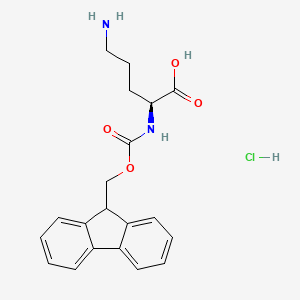

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride is a synthetic amino acid derivative commonly used in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions.

Mechanism of Action

Target of Action

It’s worth noting that ornithine, a related compound, plays a central role in the urea cycle and is important for the disposal of excess nitrogen .

Mode of Action

It is known that ornithine, a related compound, acts as a precursor of citrulline and arginine .

Biochemical Pathways

Ornithine, a related compound, is known to play a central role in the urea cycle, which is crucial for the disposal of excess nitrogen .

Result of Action

It is known that ornithine, a related compound, has important antinociceptive, immuno-modulating, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide fragment using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Hydrochloride Salt Formation: The final product is obtained by treating the protected amino acid with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DCC or DIC with HOBt or N-hydroxysuccinimide (NHS).

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Deprotection: Free amino acid or peptide.

Coupling: Extended peptide chains.

Hydrolysis: Free amino acids or shorter peptide fragments.

Scientific Research Applications

Chemistry

Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stable Fmoc protecting group.

Solid-Phase Synthesis: Essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.

Biology

Protein Engineering: Used in the synthesis of modified peptides and proteins for studying protein structure and function.

Enzyme Inhibition Studies: Employed in the design of peptide-based enzyme inhibitors.

Medicine

Drug Development: Utilized in the synthesis of peptide-based therapeutics.

Diagnostic Tools: Incorporated into diagnostic assays for detecting specific proteins or peptides.

Industry

Biotechnology: Used in the production of synthetic peptides for various biotechnological applications.

Pharmaceuticals: Integral in the development of new peptide-based drugs.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride

Uniqueness

- Chain Length : The compound features a five-carbon chain, distinguishing it from similar compounds with shorter or longer chains.

- Fmoc Group : The presence of the Fmoc protecting group provides stability and ease of removal, making it highly suitable for peptide synthesis.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, particularly in the field of peptide synthesis.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride, commonly referred to as Fmoc-Glu(ODmab)-OH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C20H23ClN2O4

- Molecular Weight : 390.86 g/mol

- CAS Number : 201046-57-3

The fluorenylmethoxycarbonyl (Fmoc) group is significant in peptide synthesis as a protecting group for amino acids, enhancing the compound's utility in biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Fluorenone derivatives, which share structural similarities with this compound, have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in related compounds has been linked to enhanced antimicrobial efficacy.

- Antiproliferative Properties :

- Peptide Synthesis :

Case Study 1: Antimicrobial Efficacy

In a study investigating new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives, it was found that structural modifications significantly influenced the antimicrobial activity against both planktonic and biofilm forms of bacteria. Compounds with similar structural motifs to this compound exhibited varying degrees of effectiveness against resistant strains .

Case Study 2: Antiproliferative Activity

Research on fluorenone derivatives indicated that modifications to the alkyl side chains could enhance antiproliferative activity against cancer cell lines. The introduction of linear alkyl groups was particularly effective compared to branched or bulky groups . This insight could guide future modifications of this compound for improved therapeutic outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-2-(Fmoc-Glu)-OH | Fmoc protecting group | Peptide synthesis |

| Tilorone | Fluorenone derivative | Antiviral, anticancer |

| N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | Fluorenone scaffold | Antimicrobial |

Properties

IUPAC Name |

5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRQRWUUJPISQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.